molecular formula C12H17BClNO3 B1446064 (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704074-26-9

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1446064
CAS RN: 1704074-26-9
M. Wt: 269.53 g/mol
InChI Key: MBWMSRVVCSCYQS-UHFFFAOYSA-N
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Description

“(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative . It has a molecular formula of C12H17BClNO3, an average mass of 269.532 Da, and a monoisotopic mass of 269.098999 Da .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has also been reported .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a hydroxypiperidin-1-ylmethyl group .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling , a common method for forming carbon–carbon bonds. Protodeboronation of pinacol boronic esters has also been reported .


Physical And Chemical Properties Analysis

“(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” has a molecular formula of C12H17BClNO3 and a molecular weight of 269.53 g/mol .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry . This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex molecules.

Protodeboronation Studies

The compound can be used to study protodeboronation reactions, which involve the removal of the boron group from boronic esters . This is crucial for understanding the stability and reactivity of boronic acid derivatives in synthetic applications.

Synthesis of Biaryl Structures

Biaryl structures are common in pharmaceuticals and agrochemicals. The subject compound can be utilized to create biaryl compounds through cross-coupling reactions, which are essential for diversifying pharmacological properties .

Development of Muscarinic Acetylcholine Receptor Agonists

This boronic acid derivative can be used in the synthesis of compounds with agonistic activity towards muscarinic acetylcholine receptors . These receptors play a significant role in the central nervous system, and targeting them can lead to potential treatments for neurological disorders.

Anti-Markovnikov Hydromethylation

The compound can be involved in anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the formal addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule.

Synthesis of Borinic Acid Esters

Borinic acid esters have applications in treating cutaneous diseases. The boronic acid can be used to prepare borinic acid picolinate esters, which have therapeutic potential against skin conditions .

Conjugate Addition Reactions

It can also be a reactant in 1,4-conjugate addition reactions, which are useful for constructing complex organic molecules with high precision .

Cross-Coupling with Potassium Cyanate

Lastly, this compound can participate in cross-coupling reactions with potassium cyanate to form urea derivatives, which are important in medicinal chemistry .

properties

IUPAC Name

[3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMSRVVCSCYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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